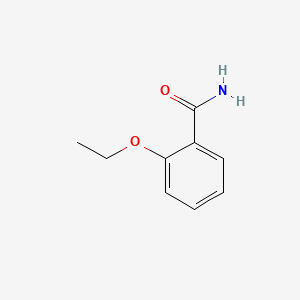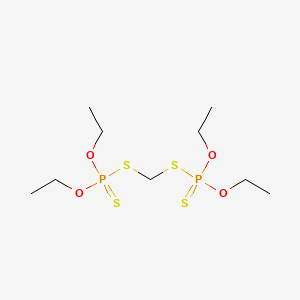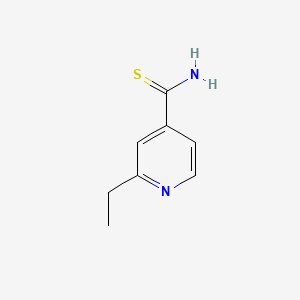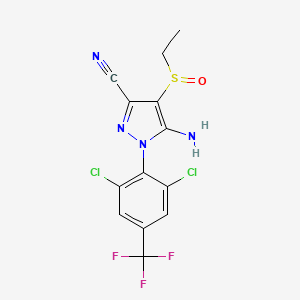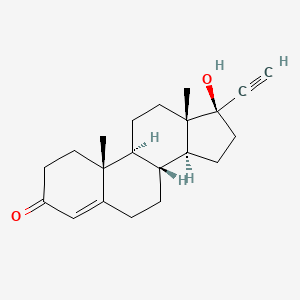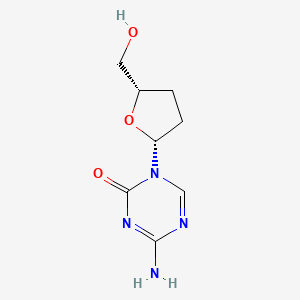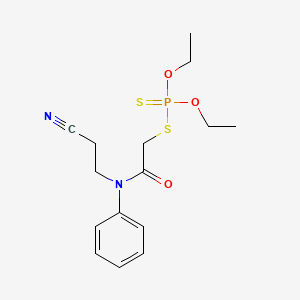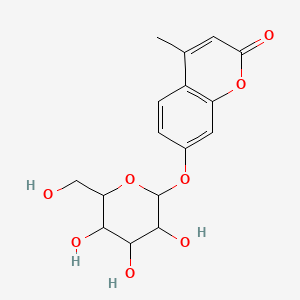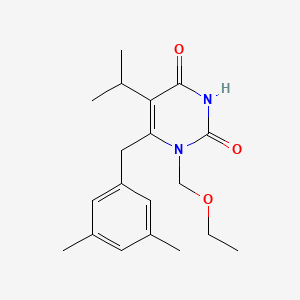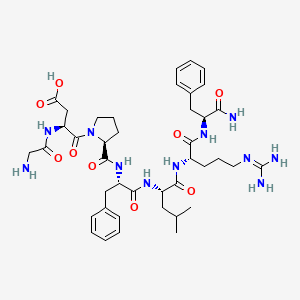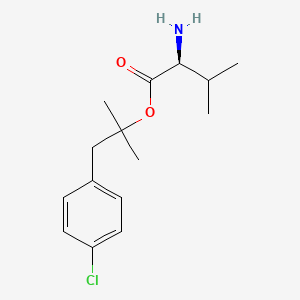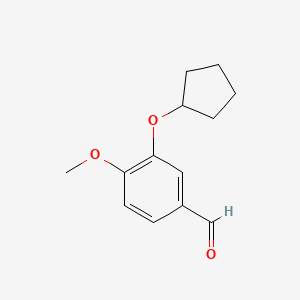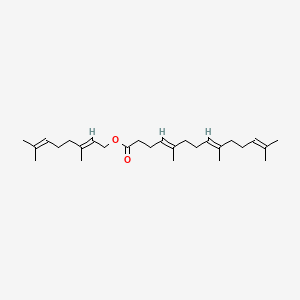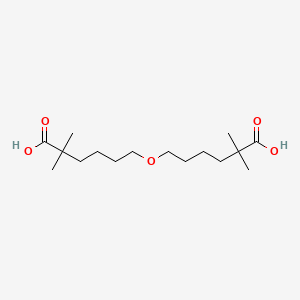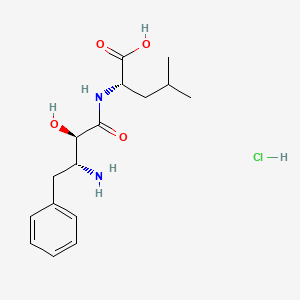
Epibestatin hydrochloride
説明
Epibestatin hydrochloride is a compound with a molecular weight of 344.83 . It appears as a white powder and forms a clear colorless solution at 5 mg plus 0.2 ml of water . The elemental analysis shows it contains 54.6% carbon and 8.1% nitrogen .
Synthesis Analysis
Epibestatin hydrochloride can be synthesized from an aldehyde derived from d-phenylalanine . The key step in the synthesis is a proline-catalyzed α-hydroxylation of the aldehyde, which leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity . The synthetic route offers a general method for the synthesis of such types of compounds and their analogues by changing the proline catalyst and/or the starting material from d- to l-phenylalanine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Epibestatin hydrochloride include a proline-catalyzed α-hydroxylation of an aldehyde derived from d-phenylalanine . This reaction leads to the incorporation of a hydroxyl group at the α-position of the aldehyde .Physical And Chemical Properties Analysis
Epibestatin hydrochloride is a white powder that forms a clear colorless solution at 5 mg plus 0.2 ml of water . Its elemental composition includes 54.6% carbon and 8.1% nitrogen .科学的研究の応用
-
Biochemical Research
- Epibestatin hydrochloride is a diastereoepimer of the aminopeptidase inhibitor known as bestatin . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. They play important roles in protein degradation and processing, and inhibitors like bestatin and its epimers can be used to study these processes .
-
Protein-Protein Interaction Studies
- Epibestatin Hydrochloride has been used as a stabilizer for 14-3-3 protein-protein interactions . The 14-3-3 proteins are a family of conserved regulatory molecules expressed in all eukaryotic cells. They are involved in a wide variety of cellular processes, including signal transduction, cell cycle control, apoptosis, and stress responses .
-
Chemical Synthesis
- Epibestatin hydrochloride has been used in the synthesis of other complex molecules . For example, it has been used in the diastereoselective synthesis of bestatin, phebestin, and (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid . The key step in these syntheses is a proline-catalyzed α-hydroxylation of an aldehyde derived from D-phenylalanine .
-
Cancer Research
将来の方向性
The stabilization of protein-protein interactions (PPIs) by targeting PPI interfaces with small molecule drugs like Epibestatin hydrochloride has enormous potential as a therapeutic strategy . The discovery of novel PPI stabilizers has been hindered due to the lack of tools available to monitor PPI stabilization . Therefore, future research could focus on developing tools for monitoring PPI stabilization and discovering novel PPI stabilizers .
特性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-FPFZOWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016925 | |
| Record name | Epibestatin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epibestatin hydrochloride | |
CAS RN |
100992-60-7 | |
| Record name | Epibestatin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



